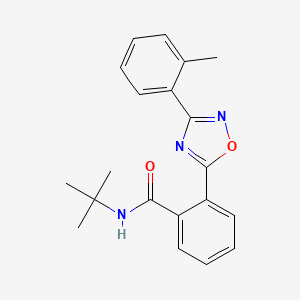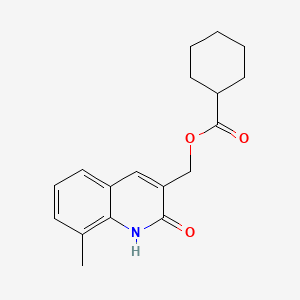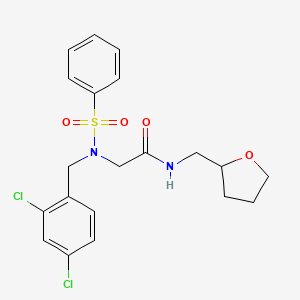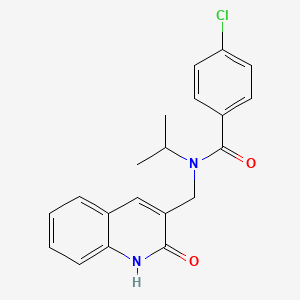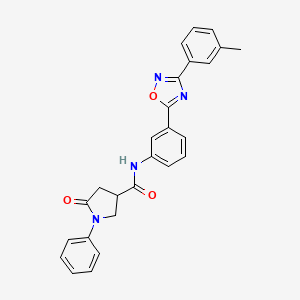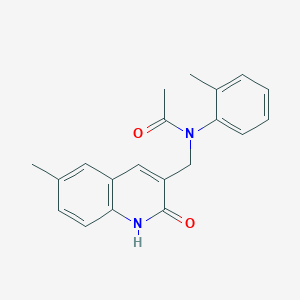
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antimicrobial, antifungal, and antitumor properties. In agriculture, this compound has been shown to have pesticidal properties. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, this compound has been shown to inhibit the growth of fungi by inhibiting the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and disrupt the cell wall synthesis of bacteria. In addition, this compound has been shown to have pesticidal properties and can inhibit the growth of various pests, including aphids, mites, and whiteflies.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad spectrum of activity. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide, including the development of new synthetic methods, the investigation of its potential applications in medicine and agriculture, and the exploration of its mechanism of action. In addition, further research is needed to fully understand the potential advantages and limitations of this compound for use in lab experiments.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)acetamide can be synthesized using a variety of methods, including the Mannich reaction and the Friedländer reaction. The Mannich reaction involves the reaction of o-toluidine with formaldehyde and 2-hydroxy-6-methylquinoline, followed by acetylation with acetic anhydride. The Friedländer reaction involves the reaction of o-toluidine with 2-hydroxy-6-methylquinoline-3-carboxaldehyde in the presence of an acid catalyst, followed by acetylation with acetic anhydride.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-18-16(10-13)11-17(20(24)21-18)12-22(15(3)23)19-7-5-4-6-14(19)2/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZQVDAHSHDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
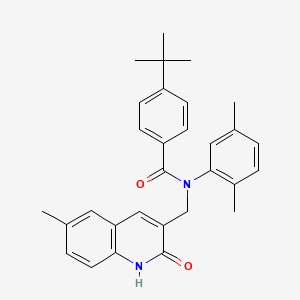
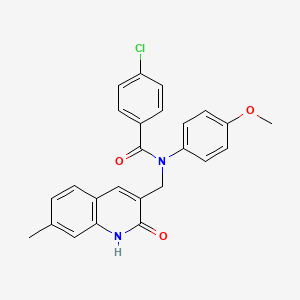


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)



